1-(3-Ethoxyphenyl)but-3-en-1-ol
Description
1-(3-Ethoxyphenyl)but-3-en-1-ol is a chiral aryl alcohol characterized by a but-3-en-1-ol backbone substituted with a 3-ethoxyphenyl group at the alcohol-bearing carbon. The ethoxy group (-OCH₂CH₃) at the meta position of the aromatic ring distinguishes it from analogs with methoxy, halogen, or other substituents.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O2/c1-3-6-12(13)10-7-5-8-11(9-10)14-4-2/h3,5,7-9,12-13H,1,4,6H2,2H3 |
InChI Key |
VPCIFHURHSEZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with allylmagnesium bromide, followed by a reduction step to yield the desired product. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 1-(3-Ethoxyphenyl)but-3-en-1-ol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 1-(3-ethoxyphenyl)but-3-en-1-one.
Reduction: Formation of 1-(3-ethoxyphenyl)butan-1-ol.
Substitution: Formation of various substituted phenylbutenols depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyphenyl)but-3-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Structural analogs differ in substituent type, position, and electronic effects. Key examples include:
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) enhance π–π interactions with chromatographic stationary phases, improving resolution .
- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase dipole-dipole interactions, affecting solubility and reactivity .
Spectroscopic Characterization
- NMR Data : All analogs show consistent ¹H-NMR signals for the allylic alcohol (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). For example:
- Mass Spectrometry : Common fragment at m/z 161.1 [M-OH]⁺ for methoxy analogs .
Chromatographic Behavior
The presence of a double bond adjacent to the chiral center enhances resolution in chiral stationary phases (CSPs) via π–π interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
